molecular formula C15H13N3O2S B7878331 N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide

N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide

Cat. No. B7878331
M. Wt: 299.3 g/mol
InChI Key: ZQHZSYCLMIGZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis : A study by Deng et al. (2017) highlights the highly enantioselective synthesis of 11-substituted 10,11-dihydrodibenzo[b,f][1,4]thiazepines through a proline-catalyzed Mannich reaction. This synthesis method is significant for creating optically active derivatives containing a carbonyl functional group (Deng et al., 2017).

  • Diverse Synthetic Protocols : Saha et al. (2015) developed a two-step diversity-oriented synthetic protocol to create a novel class of dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides. The process involves copper-mediated cyclization followed by Ugi-type 3CC cascade, illustrating a method for synthesizing these compounds (Saha et al., 2015).

  • Iridium-Catalyzed Asymmetric Hydrogenation : A study by Guo et al. (2013) demonstrates the highly enantioselective hydrogenation of substituted dibenzo[b,f][1,4]thiazepines using an iridium catalyst. This method provides an efficient route to obtain optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]thiazepines (Guo et al., 2013).

  • Brain-to-Plasma Partition in Epilepsy : Marchi et al. (2005) conducted a study to measure the brain-to-plasma partition of a related compound, 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide, in epilepsy patients. This study contributes to understanding the drug's distribution and its potential impact on epilepsy treatment (Marchi et al., 2005).

  • Antimicrobial Activity : Tailor et al. (2014) synthesized and evaluated the antimicrobial properties of dibenzo[b,f][1,4]thiazepine analogues. These derivatives showed significant antimicrobial activity against various bacterial strains, indicating potential therapeutic applications (Tailor et al., 2014).

properties

IUPAC Name

N'-hydroxy-5-methyl-6-oxobenzo[b][1,4]benzothiazepine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-18-11-8-9(14(16)17-20)6-7-13(11)21-12-5-3-2-4-10(12)15(18)19/h2-8,20H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHZSYCLMIGZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=NO)N)SC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)/C(=N\O)/N)SC3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 4
N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 5
N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide
Reactant of Route 6
N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.